1,1'-[6-(4-fluorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-ACETYL-6-(4-FLUOROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 1-[7-ACETYL-6-(4-FLUOROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s biological activity .
Scientific Research Applications
1-[7-ACETYL-6-(4-FLUOROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new biologically active entities . In biology and medicine, it has shown potential as an anticancer agent, particularly in breast cancer research, due to its ability to inhibit PARP-1 and EGFR targets . Additionally, it has demonstrated antifungal activity, making it a candidate for developing new fungicides . In the industry, it is used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound can also disrupt membrane integrity in fungal cells, contributing to its antifungal activity . These interactions are facilitated by the compound’s unique structure, which allows it to form specific interactions with target receptors .
Comparison with Similar Compounds
1-[7-ACETYL-6-(4-FLUOROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE can be compared with other triazolothiadiazine derivatives. Similar compounds include 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines, and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . The uniqueness of 1-[7-ACETYL-6-(4-FLUOROPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H15FN4O2S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(4-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C20H15FN4O2S/c1-12(26)18-17(14-8-10-16(21)11-9-14)24(13(2)27)25-19(22-23-20(25)28-18)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
UKCYOSLGQPXNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.